2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one

Description

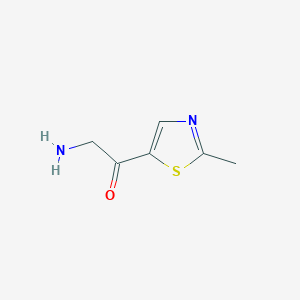

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS: [30748-47-1], synonyms: 5-Acetyl-2-amino-4-methyl-1,3-thiazole) is a thiazole derivative characterized by a ketone group at the ethanone position and an amino substituent on the adjacent carbon. The 1,3-thiazole ring contains a methyl group at the 2-position, which influences electronic distribution and steric properties. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-amino-1-(2-methyl-1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C6H8N2OS/c1-4-8-3-6(10-4)5(9)2-7/h3H,2,7H2,1H3 |

InChI Key |

UGKATECGLJBHOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors and employing standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This compound can modulate central inflammation and control brain inflammation processes .

Comparison with Similar Compounds

Structural and Electronic Modifications

- Methyl Group on Thiazole: The 2-methyl group in the parent compound increases steric hindrance and electron-donating effects, which may stabilize the thiazole ring against oxidation compared to non-methylated analogs .

- Phenylcyclopropyl Substituent (CAS [172908-28-0]) : This modification significantly alters the compound’s steric environment, which could influence binding to biological targets or catalytic sites .

Biological Activity

2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the amino group contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have highlighted its effectiveness against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 62.5 μg/mL | |

| Escherichia coli | 500 μg/disk | |

| Salmonella typhi | 15–19 mm zone of inhibition | |

| Candida albicans | Moderate activity |

The compound demonstrated varying levels of activity against different strains, with particularly notable effects against Staphylococcus aureus and Salmonella typhi. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antimicrobial potency.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole moiety has been linked to cytotoxic effects in various cancer cell lines.

Case Studies on Anticancer Activity

- Cytotoxicity Against Human Cancer Cell Lines :

- Mechanism of Action :

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiazole derivatives have shown potential as anti-inflammatory agents. The ability to modulate inflammatory pathways makes them candidates for further pharmacological development.

Q & A

Q. How can researchers confirm the molecular structure of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one using spectroscopic and crystallographic methods?

To confirm the structure, employ a combination of techniques:

- Single-crystal X-ray diffraction (SC-XRD): Use programs like SHELXL or SHELXTL for refinement, as these are widely validated for small-molecule crystallography . Ensure proper data collection (e.g., low-temperature measurements at 90 K to minimize thermal motion artifacts) .

- NMR spectroscopy: Analyze - and -NMR spectra to verify the thiazole ring protons (δ 7–8 ppm for aromatic protons) and the acetyl group (δ 2.1–2.3 ppm for the methyl group). Compare with structurally similar compounds, such as 1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one .

- Mass spectrometry (MS): Confirm the molecular ion peak at m/z 170.04 (CHNOS) and fragmentation patterns consistent with thiazole ring cleavage .

Q. What safety precautions are critical when handling this compound given limited toxicological data?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles, as analogs like 2-(4-methyl-1,3-thiazol-5-yl)acetic acid require similar precautions .

- Waste disposal: Follow hazardous waste protocols for nitrogen- and sulfur-containing compounds. Incinerate in a certified facility to avoid environmental contamination .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound, considering steric hindrance in the thiazole ring?

- Reaction conditions: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity during thiazole ring formation. For example, irradiate at 120°C for 15 minutes in DMF .

- Catalysts: Employ Pd/C or CuI to facilitate coupling reactions at the 5-position of the thiazole ring, minimizing side products .

- Purification: Optimize column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) to separate the target compound from byproducts like unreacted 2-methylthiazole precursors .

Q. How should researchers address discrepancies between experimental crystallographic data and computational modeling results?

- Validation tools: Use the PLATON toolkit or CIF-checking protocols to identify outliers in bond lengths/angles. For example, validate the C–S bond distance in the thiazole ring (expected: 1.71–1.74 Å) against DFT calculations .

- Refinement strategies: Adjust thermal parameters (e.g., anisotropic displacement for sulfur atoms) in SHELXL to account for electron density delocalization in the thiazole ring .

- Benchmarking: Compare computational models (e.g., B3LYP/6-31G(d,p)) with experimental IR/Raman spectra to resolve conflicts in vibrational modes .

Q. What methodologies are recommended for analyzing biological activity, given the compound’s structural similarity to bioactive thiazoles?

- In vitro assays: Screen for antifungal activity using Candida albicans models, referencing protocols for ω-(5-arylamino-1,3,4-thiadiazol-2-thio)acetophenones .

- Docking studies: Use AutoDock Vina to predict interactions with fungal cytochrome P450 enzymes, focusing on the acetyl group’s role in binding .

- Toxicity profiling: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity, noting any thresholds above 100 µM .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?

- Experimental replication: Perform accelerated degradation studies at pH 2–12 (37°C, 72 hours) and monitor via HPLC. Compare with analogs like 2-(4-methyl-1,3-thiazol-5-yl)acetic acid, which degrades at pH >10 .

- Computational modeling: Calculate hydrolysis pathways using Gaussian09 at the MP2/cc-pVTZ level to identify labile bonds (e.g., acetyl group cleavage under basic conditions) .

Q. What strategies mitigate discrepancies in reported melting points (e.g., batch-dependent variations)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.